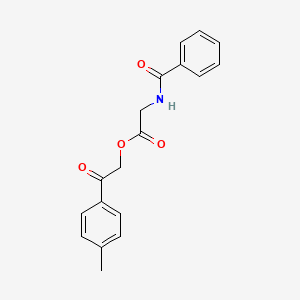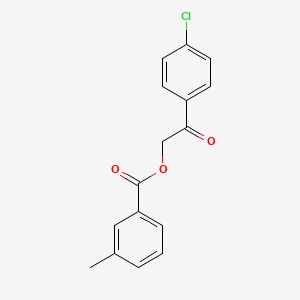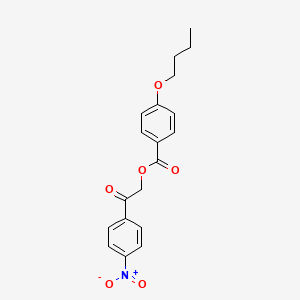
(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a propenamide backbone with various substituents, including a chloro-methoxyphenyl group, a cyano group, and a methyl-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Introduction of substituents: The chloro-methoxyphenyl and methyl-nitrophenyl groups can be introduced through nucleophilic substitution reactions or via coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting solvents that favor the desired reaction pathway.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-BROMO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE
- (E)-3-(3-CHLORO-4-HYDROXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both electron-withdrawing and electron-donating groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H14ClN3O4 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H14ClN3O4/c1-11-3-5-14(22(24)25)9-16(11)21-18(23)13(10-20)7-12-4-6-17(26-2)15(19)8-12/h3-9H,1-2H3,(H,21,23)/b13-7+ |
InChI Key |
JZOPVHBNZZNUBK-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B10888912.png)

![ethyl 2-{[({(4E)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888928.png)

![7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10888939.png)
![2-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10888942.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888949.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2,3-difluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10888950.png)
![3-(difluoromethyl)-N-[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10888956.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone](/img/structure/B10888963.png)
![N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10888964.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-1-(2-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10888969.png)

![(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10888973.png)
